(Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
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Overview
Description
(Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, is of interest in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Benzylidene Formation: The benzylidene group is introduced by the condensation of the thiazolidinone core with an appropriate aldehyde, such as 4-methylbenzaldehyde, in the presence of a base like sodium hydroxide.
Amide Formation: The final step involves the coupling of the benzylidene-thiazolidinone intermediate with 3-methoxyphenylpropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Antimicrobial Agents: Due to its thiazolidinone core, the compound may exhibit antimicrobial properties.
Anti-inflammatory Agents: It could be investigated for its potential anti-inflammatory effects.
Anticancer Agents: The compound may have cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Possible application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar structure with varying biological activities.
Thiazolidinone Derivatives: A broad class with diverse pharmacological effects.
Uniqueness
(Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolidinones. Its combination of a methoxyphenyl group and a benzylidene-thiazolidinone core makes it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-6-8-15(9-7-14)12-18-20(25)23(21(27)28-18)11-10-19(24)22-16-4-3-5-17(13-16)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEVVNMYXTYQNX-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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